molecular formula C10H16Si B8786497 m-Trimethylsilyltoluene CAS No. 3728-44-7

m-Trimethylsilyltoluene

Cat. No. B8786497
CAS RN: 3728-44-7
M. Wt: 164.32 g/mol
InChI Key: OVMFTFDFVZRFJD-UHFFFAOYSA-N
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Description

M-Trimethylsilyltoluene is a useful research compound. Its molecular formula is C10H16Si and its molecular weight is 164.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-Trimethylsilyltoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Trimethylsilyltoluene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3728-44-7

Product Name

m-Trimethylsilyltoluene

Molecular Formula

C10H16Si

Molecular Weight

164.32 g/mol

IUPAC Name

trimethyl-(3-methylphenyl)silane

InChI

InChI=1S/C10H16Si/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3

InChI Key

OVMFTFDFVZRFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of m-chlorotoluene (25.3 g, 0.20 mol), 1,2-dibromoethane (2.18 g, 11.6 mmol) and THF (40 cm3) was added to magnesium turnings (5.35 g, 0.22 mol). The mixture was heated under reflux in an atmosphere of argon for 4 h, after which the heating bath was removed and trimethylchlorosilane (23.9 g, 0.22 mol) was added so that gently reflux was maintained. The mixture was stirred for another 30 min and then separated between 5% NaHCO3 (100 cm3) and dichloromethane (3×100 cm3). The organic extract was washed with brine and dried (MgSO4). The solvent was removed under reduced pressure affording the title compound (29.4 g, 89%) as a pale yellow liquid, which was used without purification in the next reaction. All spectroscopic data were identical to those reported in the literature (Eisenhut et al., ibid).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of m-chlorotoluene (12.66 g, 0.100 mol) and 1,2-dibromoethane (0.5 ml) in THF (20 ml) was added to magnesium turnings (2.67 g, 0.110 mol). The mixture was heated under reflux for 4 h, after which the heating bath was removed and trimethylchlorosilane (11.08 g, 0.102 mol) was added so that gentle reflux was maintained. The mixture was stirred for another 0.5 h and 5% NaHCO3 (100 ml) was then added. The resulting mixture was extracted with CH2Cl2 (3×50 ml), the organic phase was washed with brine and dried (MgSO4). Filtration and evaporation provided 15.05g (92%) of 36 as a pale yellow liquid. Spectroscopic data were identical to those previously reported in the literature.40
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.08 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 9.2 g (50 mmol) of 3-bromo-toluene and 5.84 g (50 mmol) of chlorotrimethylsilane in 100 ml of dry ether are added dropwise to 1.2 g (50 mmol) of magnesium turnings in a few milliliters of ether, some crystals of iodine are added to start the reaction. The reaction mixture is refluxed for 20 hours after the end of the addition and then poured into a saturated solution of ammonium chloride (200 ml). The aqueous solution is further extracted with ether, the ethereal extracts are combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 4.4 g of a yellowish liquid. Flash chromatography ona silica gel column and elution with petroleum ether give 2.3 g (30%) of the expected 1-methyl-3-trimethylsilyl-benzene as a colorless liquid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

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